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Compound of Interest

Compound Name: 2-fluoro-5-(1H-tetrazol-1-yl)aniline

Cat. No.: B1340947

An In-depth Technical Guide on the Physicochemical Properties of 2-fluoro-5-(1H-tetrazol-1-
ylaniline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the physicochemical properties of 2-fluoro-
5-(1H-tetrazol-1-yl)aniline is limited. This guide compiles available predicted data and
provides standardized, general experimental protocols for the determination of these
properties. All predicted values should be confirmed through empirical testing.

Introduction

2-fluoro-5-(1H-tetrazol-1-yl)aniline is a substituted aniline derivative containing both a fluorine
atom and a tetrazole moiety. Such structures are of significant interest in medicinal chemistry
and drug discovery, as the tetrazole ring can act as a bioisostere for a carboxylic acid group,
and the fluorine substitution can modulate metabolic stability, lipophilicity, and binding affinity. A
thorough understanding of the physicochemical properties of this compound is fundamental for
its potential development as a pharmaceutical agent, influencing its absorption, distribution,
metabolism, excretion (ADME), and formulation characteristics.

This technical guide provides a summary of key molecular identifiers and predicted
physicochemical properties for 2-fluoro-5-(1H-tetrazol-1-yl)aniline. Furthermore, it outlines
detailed, standard experimental protocols for determining these properties, offering a
framework for empirical validation.
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Molecular Structure and Identifiers

The structural features of 2-fluoro-5-(1H-tetrazol-1-yl)aniline—specifically the basic aniline
group, the acidic tetrazole ring, and the lipophilic fluorophenyl group—dictate its chemical
behavior and physical properties.

Caption: 2D Structure of 2-fluoro-5-(1H-tetrazol-1-yl)aniline.

Table 1: Molecular Identifiers

Identifier Value

IUPAC Name 2-fluoro-5-(1H-tetrazol-1-yl)aniline

P 869942-04-1 (for isomer: 5-fluoro-2-(1H-tetrazol-
1-yhaniline)[1]

Molecular Formula C7HeFNs

Molecular Weight 179.15 g/mol

Monoisotopic Mass 179.06073 Da

Canonical SMILES C1=CC(=C(C=C1N2C=NN=N2)N)F[2]

nChi 1S/C7H6FN5/c8-6-2-1-5(3-7(6)9)13-4-10-11-12-

13/h1-4H,9H2[2]

| INChl Key | SWUDDHHJYLWCJIV-UHFFFAOYSA-N[2] |

Physicochemical Properties

The key physicochemical properties determine the behavior of a compound in both chemical
and biological systems. The following table summarizes predicted and available data for 2-
fluoro-5-(1H-tetrazol-1-yl)aniline.

Table 2: Summary of Physicochemical Properties
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Property Value Data Type
Physical Form Solid[2] Experimental
Melting Point Not Available
Boiling Point Not Available
Water Solubility Not Available
o ~4-5 (Predicted for Tetrazole )
pKa (Acidic) Predicted
NH)
) ~2-3 (Predicted for Aniline )
pKa (Basic) Predicted
NH2)
XlogP3 0.5 Predicted

| Flash Point | Not Applicable[2] | Experimental |

Standardized Experimental Protocols

To facilitate the empirical validation of the predicted properties, the following sections detail
standard laboratory protocols for their determination.

Melting Point Determination (Capillary Method)

Principle: The melting point is the temperature at which a substance transitions from solid to
liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. This
method involves heating a small sample in a capillary tube and observing the temperature
range from the first sign of melting to complete liquefaction.[3]

Apparatus:
» Melting point apparatus (e.g., Mel-Temp or similar digital device)
e Glass capillary tubes (sealed at one end)[3]

e Spatula
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Mortar and pestle (if sample needs grinding)

Procedure:

Ensure the compound is dry and finely powdered. If necessary, gently crush the sample to a
fine powder.[4]

Pack the capillary tube by pressing the open end into the sample powder. A sample height of
1-2 mm is sufficient.[3]

Tap the sealed end of the tube on a hard surface to compact the sample at the bottom.[4]
Place the capillary tube into the heating block of the melting point apparatus.

For an unknown compound, perform a rapid preliminary heating (e.g., 10-20 °C/min) to
determine an approximate melting range.[5]

Allow the apparatus to cool to at least 20 °C below the approximate melting point.

Prepare a new sample and heat at a slow rate (1-2 °C/min) through the expected melting
range.

Record the temperature at which the first drop of liquid appears (T1) and the temperature at
which the entire sample becomes a clear liquid (T2). The melting point range is T1-T2.[6]

Aqueous Solubility Determination (Shake-Flask Method)

Principle: The shake-flask method is the gold standard for determining thermodynamic

solubility. It involves agitating an excess amount of the solid compound in a specific solvent

(e.g., phosphate-buffered saline, pH 7.4) for a prolonged period to ensure equilibrium is

reached. The concentration of the dissolved compound in the saturated solution is then

measured.[7][8]

Apparatus & Reagents:

Glass vials or flasks with screw caps

Orbital shaker with temperature control
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Centrifuge or filtration system (e.g., syringe filters, 0.22 pm)

Analytical balance

Calibrated pH meter

Quantification instrument (e.g., HPLC-UV, LC-MS)

Buffer solution (e.g., Phosphate-Buffered Saline, pH 7.4)

Procedure:

Add an excess amount of the solid compound to a pre-weighed vial. The amount should be
sufficient to ensure a solid phase remains at equilibrium.[9]

o Add a known volume of the buffer solution to the vial.

 Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g.,
25 °C or 37 °C) and agitation speed (e.g., 100 rpm).[10]

o Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 48 hours).[10]

 After equilibration, allow the samples to stand for a short period to let undissolved solids
settle. Verify that the pH of the suspension has not significantly changed.[7]

» Separate the solid phase from the liquid phase by centrifugation or filtration.[8]
» Carefully collect an aliquot of the clear supernatant (the saturated solution).

o Prepare a series of dilutions of the supernatant and analyze them using a validated
analytical method (e.g., HPLC) to determine the concentration of the dissolved compound.

e The measured concentration represents the thermodynamic solubility of the compound
under the specified conditions.

pKa Determination (Potentiometric Titration)

Principle: Potentiometric titration is a highly precise method for determining the acid
dissociation constant (pKa). It involves the gradual addition of a titrant (a strong acid or base)
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to a solution of the compound while monitoring the pH. The pKa is the pH at which 50% of the
ionizable group is in its protonated form and 50% is in its deprotonated form, which
corresponds to the midpoint of the buffer region on the titration curve.[11][12]

Apparatus & Reagents:

o Calibrated pH meter with a combination pH electrode[13]

e Automatic titrator or a burette

o Magnetic stirrer and stir bar

« Titration vessel

o Standardized titrant (e.g., 0.1 M HCI, 0.1 M NaOH)[11]

e Background electrolyte solution (e.g., 0.15 M KCI) to maintain constant ionic strength[13]
» Nitrogen gas source (for purging)

Procedure:

o Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[13]

e Accurately weigh the compound and dissolve it in a known volume of water or a suitable co-
solvent if solubility is low. The final concentration should be around 1 mM.[11]

¢ Add the background electrolyte solution to maintain constant ionic strength.

o Purge the solution with nitrogen gas to remove dissolved COz, which can interfere with pH
measurements, especially when titrating with a base.[13]

o Place the titration vessel on the magnetic stirrer and immerse the pH electrode.

o To determine the pKa of the basic aniline group, titrate the solution with standardized HCI. To
determine the pKa of the acidic tetrazole group, first make the solution basic (e.g., to pH 11-
12 with NaOH) and then titrate with standardized HCI.
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» Add the titrant in small, precise increments and record the pH after each addition, allowing
the reading to stabilize.

» Continue the titration well past the equivalence point(s).

e Plot the pH versus the volume of titrant added. The pKa value can be determined from the
pH at the half-equivalence point or by analyzing the first derivative of the titration curve to
find the inflection point(s).[13]

LogP / LogD Determination (Shake-Flask Method)

Principle: The partition coefficient (LogP for non-ionizable compounds) or distribution coefficient
(LogD for ionizable compounds at a specific pH) measures the lipophilicity of a compound. The
shake-flask method directly determines this by measuring the compound's concentration in two
immiscible liquid phases, typically n-octanol and a buffered aqueous solution (e.g., PBS at pH
7.4), after they have reached equilibrium.[14][15]

Apparatus & Reagents:

¢ n-Octanol (reagent grade)

Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

Glass vials or centrifuge tubes with PTFE-lined caps

Vortex mixer and/or mechanical shaker

Centrifuge

Analytical instrument for quantification (HPLC-UV, LC-MS)

Procedure:

o Pre-saturate the solvents: Mix n-octanol and the aqueous buffer together, shake vigorously,
and allow the phases to separate completely (e.g., overnight). This ensures that the volumes
of the phases do not change during the experiment.[14]

e Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
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e In avial, add a small aliquot of the compound's stock solution to a mixture of the pre-
saturated n-octanol and pre-saturated aqueous buffer.[16]

» Cap the vial tightly and shake or vortex it for a sufficient time (e.g., 1 hour) to allow the
compound to partition between the two phases and reach equilibrium.[16]

o Separate the two phases by centrifugation (e.g., 10-15 minutes) to break any emulsions.[14]

o Carefully withdraw a known volume from both the upper n-octanol layer and the lower
agueous layer. Be cautious to avoid cross-contamination.

 Dilute the aliquots with a suitable solvent and determine the concentration of the compound
in each phase (C_oct and C_aq) using a validated analytical method.

o Calculate the distribution coefficient (D) as the ratio of the concentrations: D = C_oct/ C_agq.
e The LogD value is the base-10 logarithm of D: LogD = logio(D).[15]

Workflow for Physicochemical Characterization

The systematic characterization of a novel compound like 2-fluoro-5-(1H-tetrazol-1-yl)aniline
is a critical workflow in drug discovery and development. The following diagram illustrates the
logical progression of experiments.

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://enamine.net/public/biology-services/LogD-LogP.pdf
https://enamine.net/public/biology-services/LogD-LogP.pdf
http://lokeylab.wikidot.com/shake-flask-logk
https://www.researchgate.net/publication/384278496_LogP_LogD_shake-flask_method_v1
https://www.benchchem.com/product/b1340947?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1340947?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Compound Acquisition
(Synthesis / Purchase)

Structural Identity & Purity
(NMR, MS, HPLC)

Fundamental Physical Properties

) - . Agqueous Solubility pKa Determination
[ B ) ¢ ST Pomt] [ (Shake-Flask) ] [(Potentiometric Titration)

Solution-Based Properties

Lipophilicity (LogD)
(Shake-Flask)

Data Analysis & Profiling
(Establish Structure-Property Relationship)

Click to download full resolution via product page

Caption: Logical workflow for physicochemical profiling of a new chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress uasti
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and industry. Email: info@benchchem.com
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